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This guide provides an objective comparison of the binding sites of various activators for

Pyruvate Kinase M2 (PKM2), a critical enzyme in cellular metabolism and a key target in

cancer therapy. The performance of endogenous and synthetic activators is compared,

supported by experimental data on their binding affinities and effects on enzyme kinetics.

Detailed methodologies for key experiments are also provided to facilitate the replication and

validation of these findings.

Introduction to PKM2 and its Activation
Pyruvate kinase M2 (PKM2) is a glycolytic enzyme that catalyzes the final rate-limiting step in

glycolysis, the conversion of phosphoenolpyruvate (PEP) to pyruvate.[1] Unlike its constitutively

active isoform, PKM1, PKM2 can exist in a highly active tetrameric state and a less active

dimeric state.[2] In many cancer cells, PKM2 is predominantly in its dimeric form, which helps

to divert glycolytic intermediates into biosynthetic pathways that support cell proliferation.[2][3]

Consequently, small molecule activators that stabilize the active tetrameric form of PKM2 are of

significant interest as potential anti-cancer therapeutics.[2]

PKM2 activity is allosterically regulated by endogenous metabolites and can also be targeted

by synthetic compounds. These activators bind to distinct sites on the enzyme, inducing a

conformational change that favors the active tetrameric state. This guide focuses on a

comparative analysis of these binding sites.
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Allosteric Activator Binding Sites
There are two primary allosteric activator binding sites on PKM2 that have been extensively

characterized: the fructose-1,6-bisphosphate (FBP) binding pocket and a site at the dimer-

dimer interface where synthetic activators bind. A third site for the amino acid serine has also

been identified.

The Fructose-1,6-bisphosphate (FBP) Binding Site
The endogenous glycolytic intermediate, fructose-1,6-bisphosphate (FBP), is a key allosteric

activator of PKM2.[4] It binds to a well-defined pocket within the C-domain of each PKM2

monomer.[5][6] This binding event promotes the formation of the active tetramer.[1] The FBP

binding pocket is located approximately 35 Å away from the binding site of synthetic activators

at the A-A' interface.[7][8] Key residues involved in FBP binding include Lys433 and Trp482.[9]

Post-translational modifications, such as acetylation of Lys433, can disrupt FBP binding and

prevent PKM2 activation.[9][10]

The Dimer-Dimer Interface Binding Site
A distinct allosteric site is located at the interface between two PKM2 dimers (the A-A'

interface).[7][8] This pocket is the binding site for several synthetic small-molecule activators,

such as TEPP-46 and DASA-58.[8][11][12][13][14] These compounds stabilize the tetrameric

conformation of PKM2, leading to its activation.[11] The binding of these activators in this

pocket promotes a constitutively active state of the enzyme that is resistant to inhibition by

phosphotyrosine-containing proteins.[8] The crystal structure of TEPP-46 bound to PKM2

suggests that Lys305 is a key residue in this binding site.[15]

The Serine Binding Site
The amino acid L-serine has been identified as a natural allosteric activator of PKM2.[16][17]

Serine binds to a previously uncharacterized pocket on the PKM2 protein, and this binding is

independent of FBP.[16] Isothermal titration calorimetry has shown that serine binds to wild-

type PKM2, and mutation of His464 abolishes this binding.[16]
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The following tables summarize the binding affinities and activation constants for various PKM2

activators, as well as their impact on the enzyme's kinetic parameters.

Activator Activator Type
Binding
Affinity (Kd)

Method Reference

Fructose-1,6-

bisphosphate

(FBP)

Endogenous 21.4 ± 9.0 nM Dialysis [9]

Fructose-1,6-

bisphosphate

(FBP)

Endogenous 0.98 ± 0.1 nM Fluorescence [18]

L-Serine Endogenous 200 µM

Isothermal

Titration

Calorimetry

[16]

Table 1: Binding Affinities of Endogenous PKM2 Activators. This table presents the dissociation

constants (Kd) for the endogenous activators FBP and L-serine, highlighting the different

experimental methods used for their determination.

Activator AC50/EC50 Method Reference

TEPP-46 (ML265) 92 nM (AC50) Biochemical Assay [8]

DASA-58 38 nM (AC50) Biochemical Assay [19]

DASA-58 19.6 µM (EC50) Cell-based Assay [19][20]

PA-12 4.92 µM (AC50) In vitro ATP Assay [21]

ML-265 70 ± 17 nM (AC50)
Enzyme-coupled

Assay
[3]

Table 2: Potency of Synthetic PKM2 Activators. This table summarizes the half-maximal

activation concentration (AC50) or effective concentration (EC50) for various synthetic PKM2

activators, providing a measure of their potency.
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Activator Km for PEP Fold Change in Km Reference

None (Vehicle) 1.9 mM - [16]

L-Serine (100 mM) 0.81 mM 2.3-fold decrease [16]

FBP (50 µM) 0.19 mM 10-fold decrease [16]

TEPP-46
Decreases Km for

PEP
Not specified [19][22]

DASA-58
Decreases Km for

PEP
Not specified [19][22]

Table 3: Effect of Activators on PKM2 Substrate Affinity. This table shows the Michaelis

constant (Km) of PKM2 for its substrate phosphoenolpyruvate (PEP) in the presence of

different activators, indicating how these activators enhance substrate binding.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the regulatory pathways of PKM2 and the workflows of key

experimental techniques used to study activator binding.
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Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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